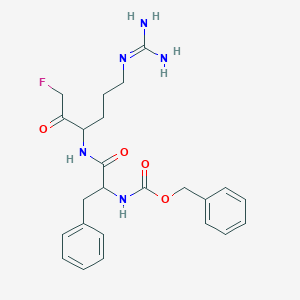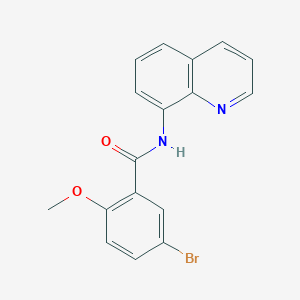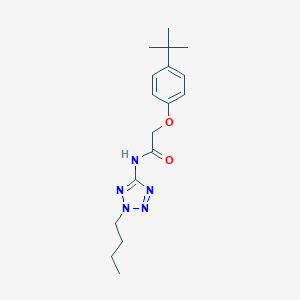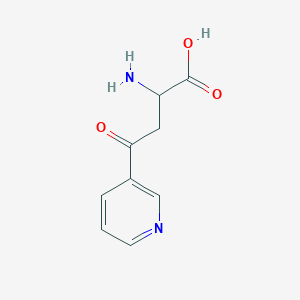![molecular formula C22H21FN4O4 B237738 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, also known as FPhF, is a novel compound that has gained significant attention in the field of scientific research. FPhF is a potent inhibitor of a specific enzyme, which has been linked to various diseases, including cancer and inflammation.
Mecanismo De Acción
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide inhibits the activity of a specific enzyme by binding to its active site and preventing its catalytic function. This enzyme is involved in the biosynthesis of a specific lipid molecule, which is critical for tumor growth and inflammation. By inhibiting this enzyme, this compound can reduce the levels of this lipid molecule, leading to the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in various preclinical studies. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide in scientific research is its high potency and selectivity for the target enzyme. This makes it a valuable tool for studying the role of this enzyme in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide. One area of interest is the optimization of the synthesis method to improve yield and purity. Another area of interest is the development of more water-soluble analogs of this compound, which can facilitate its administration in vivo. Additionally, further studies are needed to elucidate the potential therapeutic applications of this compound in various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a novel compound with significant potential for scientific research and therapeutic applications. Its potent inhibitory activity against a specific enzyme makes it a valuable tool for studying the role of this enzyme in various diseases. Further research is needed to optimize the synthesis method, develop more water-soluble analogs, and elucidate its therapeutic potential in various diseases.
Métodos De Síntesis
The synthesis of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide involves a series of chemical reactions, starting with the reaction between 4-(2-fluorobenzyl)piperazine and 4-nitrobenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with furan-2-carboxylic acid to yield this compound. The synthesis method of this compound has been optimized for high yield and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme, which is overexpressed in cancer cells and contributes to tumor growth and metastasis. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C22H21FN4O4 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H21FN4O4/c23-19-4-2-1-3-16(19)15-25-11-13-26(14-12-25)18-7-5-17(6-8-18)24-22(28)20-9-10-21(31-20)27(29)30/h1-10H,11-15H2,(H,24,28) |
Clave InChI |
RLRNEVMQEBHGGA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)


![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
